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An In-depth Technical Guide to Alpha-1-Acid Glycoprotein (AGP)

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Compound of Interest		
Compound Name:	AGPV TFA	
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Disclaimer: The following guide is provided for Alpha-1-Acid Glycoprotein (AGP), also known as Orosomucoid (ORM). The initial query for "AGPV" did not correspond to a recognized protein in scientific literature. It is presumed that "AGPV" was a typographical error and the intended subject was AGP, a protein of significant interest to researchers, scientists, and drug development professionals.

Introduction

Alpha-1-acid glycoprotein (AGP) is a heavily glycosylated, acute-phase plasma protein primarily synthesized by hepatocytes. It belongs to the lipocalin family of proteins, which are known for their ability to bind and transport small hydrophobic molecules. AGP plays a crucial role in the modulation of the immune system and is a key player in the pharmacokinetics of many drugs, particularly those that are basic and lipophilic. Its concentration in the blood increases significantly in response to inflammation, infection, or tissue injury. This guide provides a comprehensive overview of the primary amino acid sequence, physicochemical properties, experimental characterization protocols, and signaling pathways associated with human AGP.

Primary Amino Acid Sequence

Human AGP is encoded by two main genes, ORM1 and ORM2, resulting in two isoforms, AGP1 and AGP2, which differ by 22 amino acids. The mature form of human AGP1 consists of 183 amino acids.



UniProt Accession Number: P02763 (for AGP1)

Amino Acid Sequence (AGP1 Isoform):

Physicochemical and Biological Properties

AGP's properties are significantly influenced by its extensive glycosylation, which accounts for approximately 45% of its molecular weight. This high carbohydrate content, rich in sialic acid, gives the protein a low isoelectric point and high solubility.

Property	Value
Molecular Weight	41-43 kDa (glycosylated)
Isoelectric Point (pl)	2.8 - 3.8
Amino Acid Residues	183 (mature human AGP1)
Extinction Coefficient	0.89 (at 280 nm for a 0.1% solution)
Post-Translational Modifications	5 N-linked glycosylation sites
Secondary Structure	15% α-helices, 41% β-sheets, 12% β-turns, 8% bends, 24% unordered
Normal Plasma Concentration	0.6 - 1.2 mg/mL

Drug Binding Properties

AGP is a major carrier of basic and neutral drugs in the bloodstream. Its binding characteristics can significantly impact the free fraction, and thus the efficacy and toxicity, of many therapeutic agents. The binding affinity is influenced by the genetic variant of AGP and its glycosylation pattern.



Drug	Binding Affinity (Ka, M ⁻¹)	References
Propranolol	\sim 1.8 x 10 3 (with HSA), higher with AGP	
Disopyramide	~10 ⁵ - 10 ⁶	
Imatinib	~10 ⁵ - 10 ⁶	_
Chlorpromazine	~2.32 x 10 ⁵	-
Bupivacaine	High-affinity, low-capacity binding	
Thioridazine	High affinity	-
Aprindine	~104 - 105	_
Mepivacaine	~104 - 105	_

Experimental ProtocolsPurification of AGP from Human Plasma

Method 1: One-Step Affinity Chromatography

This method utilizes pseudo-ligand affinity chromatography on immobilized Cibacron Blue F3GA at an acidic pH for the direct isolation of AGP from human plasma.

- Principle: At acidic pH, AGP binds to Cibacron Blue F3GA, while many other plasma proteins
 do not. Elution with buffers of specific narrow pH ranges can then be used to separate the
 different genetic variants of AGP.
- Protocol Outline:
 - Equilibrate a Cibacron Blue F3GA column with a starting buffer at an acidic pH.
 - Load human plasma onto the column.
 - Wash the column extensively with the starting buffer to remove unbound proteins.



- Elute bound AGP using a pH gradient or step-wise elution with buffers of increasing pH.
- Collect fractions and analyze for the presence and purity of AGP using SDS-PAGE and Western blotting.

Method 2: High-Performance Liquid Chromatography (HPLC)

This rapid method is suitable for isolating purified AGP from small volumes of plasma.

- Principle: This method first enriches for the seromucoid fraction of plasma, which contains AGP, followed by size-exclusion chromatography.
- Protocol Outline:
 - Precipitate bulk proteins from plasma using perchloric acid.
 - Further purify the supernatant by precipitation with phosphotungstic acid to obtain the seromucoid fraction.
 - Dissolve the seromucoid fraction and inject it into an HPLC system equipped with a sizeexclusion column (e.g., TSKG-3000).
 - Elute with an appropriate buffer and collect fractions corresponding to the molecular weight of AGP.
 - Assess purity using SDS-PAGE and immunoelectrophoresis.

Characterization of Drug Binding to AGP

Method 1: Ultrafast Affinity Extraction (UAE)

UAE is a high-throughput method to determine the free (unbound) fraction of a drug in the presence of AGP.

- Principle: An affinity microcolumn containing immobilized AGP is used to capture the free drug from a sample. The amount of unbound drug is then quantified.
- Protocol Outline:



- Incubate the drug of interest with a solution of purified AGP or with plasma at 37°C to allow binding to reach equilibrium.
- Inject the mixture onto an AGP-immobilized affinity microcolumn.
- The free drug is retained by the column, while the AGP-bound drug passes through.
- The amount of bound and unbound drug is quantified, allowing for the calculation of the association constant (Ka).

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a drug to AGP, providing a complete thermodynamic profile of the interaction.

- Principle: A solution of the drug is titrated into a solution containing AGP. The heat released or absorbed upon binding is measured.
- Protocol Outline:
 - Place a solution of purified AGP in the sample cell of the ITC instrument.
 - Load a syringe with a concentrated solution of the drug.
 - Perform a series of small injections of the drug into the AGP solution.
 - Measure the heat change after each injection.
 - Analyze the resulting binding isotherm to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Signaling Pathways

AGP is recognized as an immunomodulatory protein. One of its mechanisms of action involves interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on immune cells.

AGP-Siglec-5 Signaling Pathway in Neutrophils



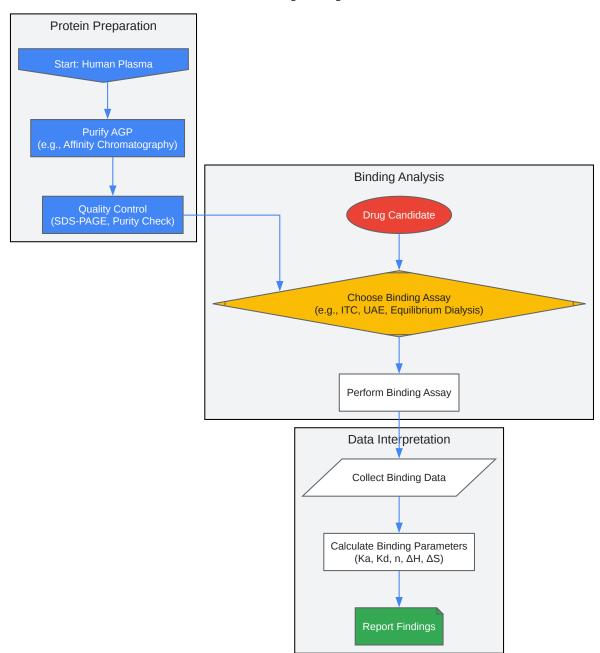
AGP can induce a rise in intracellular calcium ([Ca²⁺]i) in neutrophils by binding to Siglec-5, thereby modulating neutrophil activity. This signaling is enhanced by the pre-engagement of L-selectin.

Caption: AGP interaction with Siglec-5 on neutrophils triggers intracellular signaling.

Experimental Workflow for Studying AGP-Drug Binding

The following workflow outlines the key steps in characterizing the interaction between AGP and a novel drug candidate.





Workflow for AGP-Drug Binding Characterization

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Caption: A generalized workflow for the purification and drug-binding analysis of AGP.



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